Cas no 685860-64-4 (8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione)

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a benzyl(methyl)amino group and a pyrimidinylsulfanylethyl moiety, which may enhance binding affinity and selectivity in biological systems. The compound's purine-2,6-dione core is a scaffold of interest for modulating enzyme activity or receptor interactions. Its synthetic versatility allows for further derivatization, making it a useful intermediate in drug discovery. The presence of sulfur and nitrogen heterocycles may contribute to improved pharmacokinetic properties, such as solubility or metabolic stability. This compound is suitable for researchers investigating purine-based therapeutics or probing molecular interactions in biochemical pathways.
8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione structure
685860-64-4 structure
Product name:8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
CAS No:685860-64-4
MF:C20H21N7O2S
Molecular Weight:423.491441488266
CID:6261870
PubChem ID:1091998

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-(Benzyl-methyl-amino)-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione
    • 8-[benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
    • SMR000120067
    • F0570-0147
    • UPCMLD0ENAT5731386:001
    • 685860-64-4
    • AB00465077-02
    • Z223824702
    • MLS000122636
    • AKOS005494292
    • AKOS000723633
    • 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
    • インチ: 1S/C20H21N7O2S/c1-25(13-14-7-4-3-5-8-14)19-23-16-15(17(28)24-20(29)26(16)2)27(19)11-12-30-18-21-9-6-10-22-18/h3-10H,11-13H2,1-2H3,(H,24,28,29)
    • InChIKey: IWUKOWYABDLVAK-UHFFFAOYSA-N
    • SMILES: S(C1N=CC=CN=1)CCN1C(=NC2=C1C(NC(N2C)=O)=O)N(C)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 423.14774411g/mol
  • 同位素质量: 423.14774411g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 612
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 122Ų
  • XLogP3: 2.1

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0570-0147-2μmol
8-[benzyl(methyl)amino]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
685860-64-4 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0570-0147-1mg
8-[benzyl(methyl)amino]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
685860-64-4 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0570-0147-2mg
8-[benzyl(methyl)amino]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
685860-64-4 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0570-0147-3mg
8-[benzyl(methyl)amino]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
685860-64-4 90%+
3mg
$63.0 2023-07-06

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione 関連文献

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dioneに関する追加情報

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione (CAS No. 685860-64-4): A Comprehensive Overview

8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione (CAS No. 685860-64-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to by its CAS number for brevity, is a purine derivative with a unique structure that includes benzyl, methyl, and pyrimidine functionalities. The compound's intricate molecular architecture endows it with a range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is characterized by a central purine core, which is a common scaffold in many biologically active molecules. The benzyl and methyl groups attached to the nitrogen atoms at positions 8 and 3, respectively, contribute to the compound's lipophilicity and stability. The pyrimidine moiety at position 7, linked through a sulfanyl group to an ethyl chain, adds further complexity and potential for interaction with biological targets.

Recent studies have highlighted the potential of 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione as an inhibitor of specific enzymes and receptors. One notable area of research is its activity as an adenosine receptor antagonist. Adenosine receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and cardiovascular function. By blocking these receptors, 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione can modulate these processes, offering therapeutic benefits in conditions such as pain management and neurodegenerative diseases.

In addition to its adenosine receptor antagonistic properties, 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione has shown promise as an inhibitor of certain kinases. Kinases are enzymes that catalyze the transfer of phosphate groups to proteins or other molecules, playing key roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in various diseases, including cancer and inflammatory disorders. The ability of 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione to selectively inhibit specific kinases makes it a valuable tool for both research and potential therapeutic applications.

The pharmacokinetic properties of 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione have also been extensively studied. Its lipophilic nature allows for good absorption and distribution within the body. However, the compound's stability and metabolism are critical factors that need to be carefully considered during drug development. Preclinical studies have shown that 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione exhibits favorable pharmacokinetic profiles in animal models, suggesting its potential for further clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione. Early results have been promising, with the compound demonstrating significant therapeutic effects in preclinical models of various diseases. However, more extensive studies are needed to fully understand its potential benefits and any potential side effects.

In conclusion, 8-[Benzyl(methyl)amino]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione (CAS No. 685860-64-4) is a multifaceted compound with a wide range of biological activities. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmacology. As ongoing studies continue to uncover its full potential, this compound holds promise for addressing unmet medical needs in various therapeutic areas.

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